molecular formula C18H18N2O3S B2524689 2-(ethylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 2034323-11-8

2-(ethylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide

Cat. No.: B2524689
CAS No.: 2034323-11-8
M. Wt: 342.41
InChI Key: OOTPEGCVSQWXHG-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
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Scientific Research Applications

Bioinorganic Chemistry and Antimicrobial Activity

Research on Co(II) complexes with Schiff bases related to the thiophene and pyridine derivatives, such as TEAB and TEPC, highlights the bioinorganic relevance of these compounds. They have been synthesized and characterized for their antimicrobial activities against various microorganisms like Escherichia coli and Aspergillus niger. These studies suggest potential applications in the development of new antimicrobial agents and in the exploration of metal-organic frameworks for biological applications (Singh et al., 2009).

Heterocyclic Chemistry and Drug Design

Synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems indicates the versatility of pyridine and thiophene derivatives in creating complex heterocyclic structures. These compounds have potential applications in drug design, offering scaffolds for the development of new therapeutic agents (Bakhite et al., 2005).

Polymerization Catalysts

The development of α-iminocarboxamide complexes as single-component initiators for ethylene polymerization and copolymerization with functionalized norbornene monomers illustrates the application of organometallic chemistry in material science. Such research is vital for advancing polymer synthesis technologies, with potential impacts on the production of new polymeric materials with tailored properties (Rojas et al., 2007).

Antimicrobial and Antifungal Activities

Studies on the synthesis of pyrimidinone, oxazinone derivatives fused with thiophene rings, and their evaluation as antimicrobial agents provide insights into the therapeutic potential of these compounds. By using citrazinic acid as a starting material, researchers have developed compounds with significant antibacterial and antifungal activities, comparable to established drugs like streptomycin and fusidic acid. This research contributes to the ongoing search for new antimicrobial compounds to combat resistant strains of bacteria and fungi (Hossan et al., 2012).

Heterocyclic Synthesis for Nicotinamide Derivatives

The reaction of N-1-naphthyl-3-oxobutanamide with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones and their further transformation into thieno[2,3-b]pyridine derivatives underlines the chemical diversity achievable through heterocyclic chemistry. Such synthetic pathways are crucial for the development of new compounds with potential applications in medicinal chemistry and drug development (Hussein et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These aspects would need to be assessed through experimental studies .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis process, and investigating its mechanism of action .

Properties

IUPAC Name

2-ethylsulfanyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-2-24-15-6-4-3-5-14(15)17(21)19-9-11-20-10-7-13-8-12-23-16(13)18(20)22/h3-8,10,12H,2,9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTPEGCVSQWXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.